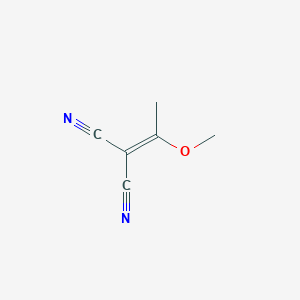

2-(1-Methoxyethylidene)malononitrile

描述

2-(1-Methoxyethylidene)malononitrile (CAS: 5515-16-2) is a malononitrile derivative with the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol. Its structure features a methoxyethylidene group attached to the malononitrile core, which contributes to its electronic and steric properties.

属性

分子式 |

C6H6N2O |

|---|---|

分子量 |

122.12 g/mol |

IUPAC 名称 |

2-(1-methoxyethylidene)propanedinitrile |

InChI |

InChI=1S/C6H6N2O/c1-5(9-2)6(3-7)4-8/h1-2H3 |

InChI 键 |

LBTQCPWBQJYQLI-UHFFFAOYSA-N |

SMILES |

CC(=C(C#N)C#N)OC |

规范 SMILES |

CC(=C(C#N)C#N)OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Malononitrile Derivatives

Key Observations :

- Synthetic Efficiency : Fluorene/carbazole-based derivatives (FPTC, CPTC) achieve high yields (~80–85%) via Suzuki coupling, comparable to the methoxyethylidene compound .

- Substituent Effects: Electron-donating groups (e.g., methoxy in 2-(1-Methoxyethylidene)malononitrile) vs. electron-withdrawing groups (e.g., nitro in 2-(4-Nitrobenzylidene)malononitrile) significantly alter reactivity and applications .

Physicochemical and Electronic Properties

Table 2: Key Physicochemical Data

Key Observations :

- NLO Performance: Thiazolidinone and fluorene-based derivatives exhibit higher hyperpolarizability than the methoxyethylidene compound due to extended π-conjugation and strong electron-withdrawing groups .

- Spectroscopic Features : Nitrobenzylidene derivatives show strong UV-Vis absorption (290–320 nm), making them suitable for optoelectronic applications .

Table 3: Application-Specific Comparisons

Key Observations :

- Biological Activity: Quinoline-based malononitriles show potent antiproliferative effects, whereas the methoxyethylidene derivative lacks reported bioactivity .

- Material Science : Fluorene and carbazole derivatives (FPTC, CPTC) are prioritized in organic photovoltaics due to their broad absorption spectra and charge transport properties .

准备方法

Knoevenagel Condensation with Methoxyacetone

The most documented method involves a modified Knoevenagel condensation between malononitrile and methoxyacetone. This one-step process utilizes β-alanine or acetic acid as catalysts in tert-butyl methyl ether (MTBE):

Reaction Scheme

$$

\text{Malononitrile} + \text{Methoxyacetone} \xrightarrow[\text{β-Alanine}]{\text{MTBE, Δ}} \text{this compound} + \text{H}_2\text{O}

$$

Optimized Conditions

- Molar Ratio : 1:1.2 (malononitrile:methoxyacetone)

- Catalyst Loading : 2-5 wt% β-alanine

- Temperature : Reflux (65-70°C)

- Reaction Time : 48-72 hours

- Yield : 68-72% after vacuum distillation

Dean-Stark trap utilization improves yield by continuously removing water, shifting equilibrium toward product formation. Post-treatment involves sequential washing with aqueous NaCl (5%) and drying over MgSO₄ before fractional distillation under reduced pressure (0.05-0.02 mmHg).

Cyanoacetamide Dehydration Route

An alternative pathway starts with cyanoacetamide, employing phosphorus oxychloride (POCl₃) as a dual dehydrating agent and solvent:

Stepwise Procedure

- Ammonolysis : Ethyl cyanoacetate reacts with gaseous NH₃ in methanol at -20°C to 50°C, forming cyanoacetamide (89-93% yield).

- Dehydration : Cyanoacetamide undergoes POCl₃-mediated elimination:

$$

\text{NC-CH₂-CONH₂} + \text{POCl}3 \rightarrow \text{NC-CH₂-CN} + \text{HPO}3 + \text{NH}_4\text{Cl}

$$ - Methoxyethylidene Introduction : The resultant malononitrile reacts with methyl vinyl ether under acid catalysis (e.g., p-TsOH) to install the methoxyethylidene group.

Critical Parameters

Direct Alkoxylation of Ethylidene Precursors

A less common approach modifies pre-formed ethylidene-malononitrile derivatives through nucleophilic alkoxylation. For example, treating 2-chloroethylidene-malononitrile with sodium methoxide in DMF facilitates methoxy substitution:

$$

\text{Cl-C(=CH₂)-C(CN)₂} + \text{NaOCH}_3 \rightarrow \text{CH₃O-C(=CH₂)-C(CN)₂} + \text{NaCl}

$$

Advantages

- Avoids harsh dehydration conditions

- Enables late-stage functionalization

Limitations

Comparative Analysis of Methods

Reaction Mechanism Insights

Knoevenagel Pathway

The β-alanine-catalyzed condensation proceeds via:

- Enamine Formation : β-Alanine reacts with methoxyacetone to generate a nucleophilic enamine intermediate.

- Michael Addition : Enamine attacks malononitrile’s central carbon, forming a C-C bond.

- Elimination : Water expulsion yields the conjugated product, regenerating the catalyst.

Kinetic Studies

POCl₃-Mediated Dehydration

Phosphorus oxychloride acts as both a Lewis acid (coordinating to amide oxygen) and Brønsted acid (protonating NH₂). This dual role facilitates consecutive eliminations:

- Protonation : POCl₃ protonates cyanoacetamide’s amide nitrogen.

- Phosphoryl Intermediate : Formation of O=P(O)Cl₂-NHCO-CH₂-CN.

- HCl Elimination : Sequential loss of HCl and HPO₃ yields malononitrile.

Purification and Characterization

Distillation Parameters

Impurity Profile

- Residual cyanoacetamide (<0.5%)

- Isomeric byproducts (e.g., 1-methoxypropene derivatives)

Industrial-Scale Considerations

Chinese manufacturers optimize the cyanoacetamide route by:

- Continuous Ammonia Absorption : Reduces reaction time from 12h to 4h

- Recycled POCl₃ : 85% recovery via vacuum stripping

- Waste HPO₃ Conversion : Neutralized to Na₃PO₄ for fertilizer production

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary trials show 15-minute reaction times using:

Flow Chemistry Approaches

Microreactor systems (0.5 mm ID PTFE tubing) enable:

- Throughput : 12 g/h at 100°C

- Residence Time : 8 minutes

- Safety : Mitigates exothermic risks in POCl₃ steps

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-Methoxyethylidene)malononitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, a common method for malononitrile derivatives. React 1-methoxyethylidene precursors with malononitrile under basic conditions (e.g., sodium methoxide or piperidine in ethanol). Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Catalyst : Use 5–10 mol% of ammonium acetate to enhance condensation efficiency.

- Solvent : Polar aprotic solvents (e.g., THF or DMF) improve solubility of aromatic aldehydes.

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify methoxy and ethylidene groups. The cyano groups ( ~110–120 ppm in C) confirm malononitrile backbone .

- IR : Peaks at ~2200–2250 cm (C≡N stretching) and ~1600 cm (C=C) validate the structure .

- X-ray Crystallography : Resolves spatial conformation and bond angles, critical for studying charge-transfer properties in optoelectronic applications .

Advanced Research Questions

Q. How can computational methods like DFT predict the nonlinear optical (NLO) properties of this compound derivatives?

- Methodological Answer :

- Modeling : Use density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets to calculate hyperpolarizability () and dipole moments.

- Key Metrics : High values (>100 × 10 esu) indicate strong NLO activity. Substituent effects (e.g., electron-withdrawing groups on the aryl ring) enhance intramolecular charge transfer .

- Validation : Compare computed UV-vis spectra (TD-DFT) with experimental data to refine models .

Q. How can researchers resolve contradictions in reported bioactivity data for malononitrile derivatives in enzyme inhibition studies?

- Methodological Answer :

- Systematic Variation : Test derivatives with controlled substituent changes (e.g., methoxy vs. halogen groups) to isolate structure-activity relationships .

- Assay Conditions : Standardize enzyme concentration (e.g., tyrosinase at 0.1–0.5 U/mL) and pH (6.8–7.4) to minimize variability.

- Statistical Analysis : Use ANOVA or multivariate regression to identify confounding factors (e.g., solvent polarity, incubation time) .

Q. What strategies improve the solubility and stability of this compound in aqueous media for biological assays?

- Methodological Answer :

- Co-solvents : Use 10–20% DMSO or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic functionalization.

- Stability Testing : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours .

Key Notes for Experimental Design

- Synthetic Reproducibility : Document reaction atmosphere (N vs. air) to account for oxidation side reactions .

- Biological Assays : Include positive controls (e.g., kojic acid for tyrosinase inhibition) and validate cytotoxicity (MTT assay) at 10–100 µM concentrations .

- Computational Workflows : Use Gaussian or ORCA software for DFT, and cross-validate with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。